DHFR Inhibitory Activity: Cross-Study Comparison with a Structurally Distinct 2-heteroarylthio-quinazolin-4-one Series
The most structurally analogous series described in the primary literature consists of 2-heteroarylthio-6-substituted-quinazolin-4-ones, where compounds 21, 25, and 39 exhibited DHFR inhibitory activity with IC50 values ranging from 0.3 to 0.8 µM [1]. In this series, the presence of N-3 substitution (e.g., p-tolyl or substituted phenyl) combined with a 2-thioether-linked heteroaryl moiety was critical for enzyme recognition [1]. Because the exact activity of CAS 763108-63-0 has not been published, the most defensible procurement targeting strategy is to prioritize compounds for which the N-3 p-tolyl and the 2-((4-ethoxyphenyl)-2-oxoethyl)thio side chain remain intact, as these structural features are anticipated to be key determinants of DHFR binding based on molecular modeling of related analogs [1].
| Evidence Dimension | DHFR inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in the identified literature for CAS 763108-63-0 |
| Comparator Or Baseline | Related 2-heteroarylthio-quinazolin-4-ones (e.g., Cpd 21, 25, 39): IC50 0.3–0.8 µM |
| Quantified Difference | Unavailable |
| Conditions | Recombinant human DHFR enzyme inhibition assay in vitro |
Why This Matters
For antifolate-focused research, the exact N-3 and 2-thioether substituents determine DHFR binding and selectivity; substituting CAS 763108-63-0 with a different N-3 aryl or thioether analog may result in significantly altered enzyme inhibition, confounding SAR studies.
- [1] Al-Omary, F. A. M., Hassan, G. S., El-Messery, S. M., Nagi, M. N., Habib, E. E., & El-Subbagh, H. I. (2013). Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry, 63, 33–45. View Source
